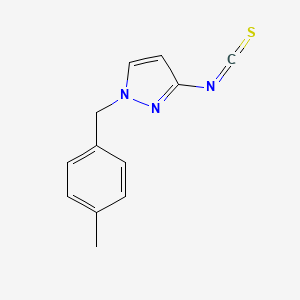

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole

説明

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a pyrazole core substituted with a 4-methyl-benzyl group at the N-1 position and an isothiocyanate (-NCS) moiety at the C-3 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and enzyme-inhibitory properties .

特性

IUPAC Name |

3-isothiocyanato-1-[(4-methylphenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-10-2-4-11(5-3-10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGCQUHSFNMHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=N2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole typically involves the reaction of 1-(4-methyl-benzyl)-1H-pyrazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

Starting Material: 1-(4-methyl-benzyl)-1H-pyrazole

Reagent: Thiophosgene (CSCl2)

Solvent: Anhydrous dichloromethane (DCM)

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

化学反応の分析

Types of Reactions

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives

Reduction: Amines and other reduced derivatives

Substitution: Thiourea derivatives

科学的研究の応用

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole involves the interaction of the isothiocyanate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Features

The structural uniqueness of 3-isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole lies in its substitution pattern. Below is a comparative analysis with similar pyrazole derivatives:

Key Observations :

- The isothiocyanate group distinguishes the target compound from esters (e.g., ) or methoxy-substituted derivatives (e.g., ), suggesting divergent reactivity and biological targets.

- The 4-methyl-benzyl group provides moderate hydrophobicity compared to the 4-methoxybenzyl group in , which may influence membrane permeability.

Insights :

- The isothiocyanate group may require specialized reagents (e.g., thiophosgene or CS₂) for introduction, differing from ester or aryl group installations .

Antiproliferative Activity

Selected data from structurally related compounds (Table 1, ):

Implications for Target Compound :

- While direct data for 3-isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is unavailable, the isothiocyanate group may enhance covalent binding to cellular targets (e.g., cysteine proteases) compared to non-covalent interactions seen in CA-4 derivatives .

Enzyme Inhibition

- Pyrazole derivatives with imidazoline or benzimidazole groups (e.g., ) inhibit cruzipain (IC₅₀ ~1–10 µM), a cysteine protease in Trypanosoma cruzi.

Commercial and Developmental Status

生物活性

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole is C₁₂H₁₁N₃S, with a molecular weight of approximately 233.30 g/mol. The presence of the isothiocyanate functional group attached to a pyrazole ring is crucial for its reactivity and biological properties. The compound's structure contributes to its interaction with various biological macromolecules, leading to diverse biological effects.

The mechanism of action for 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole primarily involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activities, disrupt protein functions, and potentially induce oxidative stress in cells. Such mechanisms are particularly relevant in cancer biology, where compounds like this may contribute to apoptosis in malignant cells .

Anticancer Properties

Research has indicated that isothiocyanates possess anticancer properties due to their ability to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by triggering cell cycle arrest and apoptosis through the activation of pro-apoptotic pathways .

Anti-inflammatory Effects

3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole has been investigated for its anti-inflammatory potential. Isothiocyanates are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Preliminary data suggest that this compound may exhibit significant COX-2 inhibitory activity, making it a candidate for further exploration in inflammatory disease models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyl isothiocyanate | Isothiocyanate | Well-studied for anticancer properties |

| Benzyl isothiocyanate | Isothiocyanate | Similar reactivity; used in various biological studies |

| 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole | Isomeric Variation | Different methyl position affecting properties |

The unique substitution pattern on the pyrazole ring and the presence of the methyl group in 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole may influence its reactivity and biological interactions differently compared to other isothiocyanates .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole:

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Models : Animal models have shown that derivatives of isothiocyanates exhibit reduced inflammation markers, indicating that 3-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole could be effective in treating inflammatory diseases .

Q & A

Basic: What are the key synthetic pathways for 3-isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole?

The synthesis typically involves a multi-step approach:

- Step 1 : Cyclization of monomethylhydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) to form the pyrazole core .

- Step 2 : Functionalization at the 3-position via oxidation or halogenation (e.g., using chlorine gas or SOCl₂) to generate reactive intermediates like 5-chloro-3-methylpyrazole derivatives .

- Step 3 : Introduction of the isothiocyanate group by reacting intermediates with ammonium thiocyanate (NH₄SCN) under controlled conditions (e.g., anhydrous solvents, 60–80°C) .

Validation : Confirm purity via HPLC and structural identity using FTIR (C=S stretch ~1200 cm⁻¹) and ¹³C NMR (isothiocyanate carbon at ~130 ppm) .

Advanced: How can reaction yields be optimized during isothiocyanate functionalization?

Key factors include:

- Catalyst selection : Copper(I) iodide or sodium ascorbate improves click chemistry efficiency when introducing heterocyclic substituents .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance thiocyanate substitution but may require strict moisture control to avoid hydrolysis .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes byproducts like thioureas .

Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Low yields may indicate residual moisture; use molecular sieves or anhydrous NH₄SCN .

Basic: Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 6.5–7.5 ppm) and benzyl methyl groups (δ 2.3–2.5 ppm). The isothiocyanate carbon appears as a singlet near δ 130 ppm .

- IR Spectroscopy : Confirm C=S (1200–1250 cm⁻¹) and N=C=S (2050–2150 cm⁻¹) stretches .

- X-ray crystallography : Resolves spatial configuration, particularly for regioselectivity in substituted analogs .

Advanced: How do substituents on the benzyl group affect reactivity and bioactivity?

- Electron-donating groups (e.g., 4-methyl) : Enhance stability of the isothiocyanate moiety by reducing electrophilicity, but may lower binding affinity to biological targets like carbonic anhydrase .

- Halogen substituents (e.g., 4-Cl) : Increase electrophilicity, improving covalent binding to cysteine residues in enzymes but risking off-target reactivity .

Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric carbonic anhydrase assays) across analogs .

Basic: What are the primary research applications of this compound?

- Medicinal chemistry : Serves as a covalent inhibitor scaffold targeting cysteine proteases or kinases due to the reactive isothiocyanate group .

- Chemical biology : Used in activity-based protein profiling (ABPP) to label and identify enzyme active sites .

Advanced: How to resolve contradictions in reported biological activities?

- Source variability : Differences in purity (>95% vs. <90%) significantly impact bioassay results. Validate via LC-MS before testing .

- Assay conditions : pH and reducing agents (e.g., DTT) may cleave the isothiocyanate group, leading to false negatives. Use inert buffers (e.g., Tris-HCl, pH 7.4) .

Case study : Discrepancies in cannabinoid receptor binding (e.g., O-1302 analogs) were traced to residual solvents altering conformational stability .

Basic: What precautions are necessary for handling and storage?

- Storage : Argon-sealed vials at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) are critical .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions .

Advanced: How to model the compound’s interaction with biological targets computationally?

- Docking protocols : Use AutoDock Vina with flexible residues (e.g., catalytic cysteines) and AMBER force fields for energy minimization .

- MD simulations : Analyze binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .

Validation : Compare docking poses with X-ray co-crystal structures of related inhibitors (e.g., carbonic anhydrase II) .

Basic: How is regioselectivity achieved during pyrazole ring formation?

- Thermodynamic control : Prolonged heating favors the 1,3,5-trisubstituted pyrazole isomer due to lower steric strain .

- Kinetic control : Rapid cooling after cyclization yields the 1,4-disubstituted analog as a metastable intermediate .

Advanced: What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。